Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate

Catalog No.
S8141630
CAS No.
6629-53-4
M.F
C14H14N2O3
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate

CAS Number

6629-53-4

Product Name

Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate

IUPAC Name

ethyl (E)-3-(4-acetamidophenyl)-2-cyanoprop-2-enoate

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)12(9-15)8-11-4-6-13(7-5-11)16-10(2)17/h4-8H,3H2,1-2H3,(H,16,17)/b12-8+

InChI Key

CPLWLQOLZIZSLD-XYOKQWHBSA-N

SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)NC(=O)C)C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)NC(=O)C)C#N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)NC(=O)C)/C#N

Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate is a specific cyanoacrylate compound characterized by its unique structure, which includes an ethyl ester group, a cyano group, and an acetamidophenyl moiety. This compound is known for its low viscosity, colorless appearance, and the ability to polymerize rapidly upon exposure to moisture. The chemical formula for ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate is C13H13N2O3C_{13}H_{13}N_{2}O_{3}, with a molecular weight of approximately 258.28 g/mol .

The primary chemical reaction involving ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate is its rapid polymerization when exposed to moisture or weak bases. This polymerization occurs through an anionic mechanism where the cyanoacrylate group reacts with water, generating a carbanion that initiates chain growth. This reaction leads to the formation of long polymer chains that exhibit strong adhesive properties . The basic reaction can be represented as follows:

Ethyl 3 4 acetamidophenyl 2 cyanoacrylate+H2OPolymer\text{Ethyl 3 4 acetamidophenyl 2 cyanoacrylate}+H_2O\rightarrow \text{Polymer}

Research indicates that ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate exhibits biological activity that may include antimicrobial properties. Such compounds are often evaluated for their efficacy in medical applications, particularly in wound adhesives and surgical sealants. The presence of the acetamido group can enhance biocompatibility and reduce irritation compared to other cyanoacrylates .

Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate can be synthesized through various methods, typically involving the condensation of 4-acetamidophenol with ethyl cyanoacetate in the presence of formaldehyde. A common synthetic route involves:

  • Formation of the Intermediate: Reacting 4-acetamidophenol with ethyl cyanoacetate.
  • Cyclization: The intermediate undergoes cyclization and dehydration to yield ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate.
4 Acetamidophenol+Ethyl Cyanoacetate+FormaldehydeEthyl 3 4 acetamidophenyl 2 cyanoacrylate+H2O\text{4 Acetamidophenol}+\text{Ethyl Cyanoacetate}+\text{Formaldehyde}\rightarrow \text{Ethyl 3 4 acetamidophenyl 2 cyanoacrylate}+H_2O

Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate has several applications, particularly in the fields of:

  • Medical Adhesives: Used in surgical procedures for wound closure and tissue bonding due to its rapid polymerization and strong adhesive properties.
  • Forensics: Employed for fingerprint lifting techniques where it reacts with amino acids in fingerprints to form a visible print.
  • Industrial Adhesives: Utilized in various manufacturing processes requiring strong bonds between materials.

Interaction studies of ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate focus on its compatibility with biological tissues and its effectiveness as an adhesive under different conditions. Studies have shown that it interacts favorably with skin and other biological materials, leading to minimal irritation compared to traditional cyanoacrylates. Additionally, research into its degradation products suggests that they are less toxic, enhancing its safety profile for medical use .

Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate shares similarities with other cyanoacrylate compounds but has distinct features due to the presence of the acetamido group. Below is a comparison with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl CyanoacrylateEthyl ester of cyanoacrylic acidWidely used in commercial adhesives
Methyl CyanoacrylateMethyl ester variantLower viscosity; used in medical applications
Butyl CyanoacrylateButyl ester variantIncreased flexibility; used in industrial settings
Ethyl 3-(4-hydroxyphenyl)-2-cyanoacrylateHydroxy group instead of acetamidoPotentially higher biocompatibility

The unique aspect of ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate lies in its acetamido substitution, which may enhance its biocompatibility and reduce irritation compared to other cyanoacrylates .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.10044231 g/mol

Monoisotopic Mass

258.10044231 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-14-2024

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